N-(2,3-dimethylphenyl)-2-(hexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)acetamide
Overview
Description
N-(2,3-dimethylphenyl)-2-(hexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)acetamide, also known as HPPH, is a chemical compound that has been the subject of scientific research due to its potential applications in medicine. This compound has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been studied extensively. In
Mechanism of Action
The mechanism of action of N-(2,3-dimethylphenyl)-2-(hexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)acetamide involves its activation by light, which leads to the production of reactive oxygen species that can damage cancer cells. This compound is preferentially taken up by cancer cells compared to normal cells, which makes it a promising candidate for cancer treatment. The exact mechanism of uptake and localization of this compound in cancer cells is still being studied.
Biochemical and Physiological Effects:
This compound has been shown to have a low toxicity profile and is well tolerated in animal studies. It has been shown to accumulate in tumor tissue and have a long half-life, which makes it a promising candidate for PDT. This compound has also been shown to induce apoptosis (programmed cell death) in cancer cells and inhibit tumor growth.
Advantages and Limitations for Lab Experiments
One advantage of N-(2,3-dimethylphenyl)-2-(hexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)acetamide is its specificity for cancer cells, which makes it a promising candidate for cancer treatment. Another advantage is its low toxicity profile, which makes it well tolerated in animal studies. However, one limitation is its activation by light, which may limit its use in certain types of cancer or in deep-seated tumors. Another limitation is the need for specialized equipment to administer light for PDT.
Future Directions
There are several potential future directions for research on N-(2,3-dimethylphenyl)-2-(hexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)acetamide. One direction is the optimization of its synthesis method to improve yield and purity. Another direction is the investigation of its potential use in combination with other cancer treatments, such as chemotherapy or immunotherapy. Further studies are needed to understand the exact mechanism of uptake and localization of this compound in cancer cells. Additionally, the development of new light sources and delivery methods may expand the use of this compound in PDT. Finally, the investigation of this compound in other diseases, such as bacterial infections or inflammatory disorders, may reveal new potential applications for this compound.
Scientific Research Applications
N-(2,3-dimethylphenyl)-2-(hexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)acetamide has been studied for its potential applications in medicine, particularly in the treatment of cancer. It has been shown to have photodynamic therapy (PDT) properties, which means that it can be activated by light to produce reactive oxygen species that can kill cancer cells. This compound has been tested in preclinical studies on various types of cancer, including head and neck, lung, and prostate cancer. It has also been investigated for its potential use in imaging cancer cells.
properties
IUPAC Name |
2-(3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)-N-(2,3-dimethylphenyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O/c1-13-5-3-7-16(14(13)2)18-17(21)12-19-9-10-20-8-4-6-15(20)11-19/h3,5,7,15H,4,6,8-12H2,1-2H3,(H,18,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFONKSAECRCJJV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)CN2CCN3CCCC3C2)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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